

Application Notes and Protocols for 2-Amino-1,3-bis(carboxylethoxy)propane

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Compound of Interest

Compound Name: 2-Amino-1,3-bis(carboxylethoxy)propane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane and its hydrochloride salt are versatile, branched hydrophilic linkers employed in bioconjugation and drug delivery.^{[1][2]} Featuring a primary amino group and two terminal carboxylic acids, this molecule offers a trifunctional platform for the covalent attachment of various moieties.^[1] Its polyethylene glycol (PEG)-like structure enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[3][4]}

A common application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.^{[2][3]} The linker's flexibility and hydrophilicity are crucial for facilitating the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.^[3]

This document provides detailed protocols for the use of **2-Amino-1,3-bis(carboxylethoxy)propane** in the synthesis of bioconjugates, with a focus on PROTACs. It also outlines the use of its Boc-protected precursor, 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, which allows for sequential and controlled conjugation.^[5]

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₉ H ₁₇ NO ₆	[6]
Molecular Weight	235.24 g/mol	[6]
Appearance	White to off-white solid	[7]
Solubility	Soluble in water, DMSO, DMF	[5]

Key Applications

- **PROTAC Linker:** Serves as a flexible and hydrophilic linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.[3][4]
- **Bioconjugation:** Facilitates the creation of multifunctional constructs by linking proteins, peptides, antibodies, or small molecules.[8]
- **Drug Delivery:** Can be used as a component in drug delivery systems to improve the solubility and stability of therapeutic agents.[8]
- **Surface Modification:** The carboxylic acid groups can be used to functionalize surfaces for various biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using 2-Amino-1,3-bis(carboxylethoxy)propane

This protocol describes a two-step approach for synthesizing a PROTAC. First, the primary amine of the linker is coupled to a carboxylic acid on the E3 ligase ligand. Second, the two carboxylic acid groups of the linker are coupled to an amine-functionalized protein of interest (POI) ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

This step forms an amide bond between the primary amine of **2-Amino-1,3-bis(carboxylethoxy)propane** and a carboxylic acid group on the E3 ligase ligand.

Materials:

- **2-Amino-1,3-bis(carboxylethoxy)propane** hydrochloride
- E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- 1-Hydroxybenzotriazole (HOBt) or HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
- Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, dissolve **2-Amino-1,3-bis(carboxylethoxy)propane** hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and basify the reaction mixture.
- Add the linker solution to the activated E3 ligase ligand solution.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the E3 ligase-linker conjugate.

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Conjugate

This step forms amide bonds between the two carboxylic acid groups of the E3 ligase-linker conjugate and a primary amine on the POI ligand.

Materials:

- E3 ligase-linker conjugate from Step 1
- POI ligand with a primary amine functional group
- EDC
- HOBt or HATU
- DIPEA
- Anhydrous DMF
- Preparative HPLC system

Procedure:

- Dissolve the E3 ligase-linker conjugate (1.0 eq) in anhydrous DMF.
- Add EDC (3.0 eq) and HOBt (3.0 eq) and stir for 15 minutes at room temperature.
- Add the POI ligand (2.2 eq) and DIPEA (5.0 eq) to the reaction mixture.

- Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with water and purify the crude product by preparative HPLC to obtain the final PROTAC.

Expected Data and Characterization:

Step	Product	Typical Yield	Purification Method	Characterization
1	E3 Ligase-Linker Conjugate	60-80%	Silica Gel Chromatography	^1H NMR, ^{13}C NMR, LC-MS
2	Final PROTAC	30-50%	Preparative HPLC	^1H NMR, ^{13}C NMR, HRMS, Purity by analytical HPLC

Protocol 2: Use of Boc-Protected Linker for Sequential Conjugation

Using 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane allows for a more controlled, sequential synthesis. The primary amine is first reacted, followed by deprotection of the Boc groups to reveal the carboxylic acids for the second coupling reaction.

Step 1: Coupling of the First Ligand to the Boc-Protected Linker

Materials:

- 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane[5]
- Ligand 1 with a carboxylic acid or activated ester (e.g., NHS ester)
- Coupling agents (EDC/HOBt if starting from a carboxylic acid)
- DIPEA

- Anhydrous DMF or DCM

Procedure:

- Follow the procedure in Protocol 1, Step 1, using 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane as the amine component.
- Purify the resulting Boc-protected conjugate by silica gel chromatography.

Step 2: Deprotection of the Boc Groups

Procedure:

- Dissolve the Boc-protected conjugate from Step 1 in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
- Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
- Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to ensure complete removal of TFA.

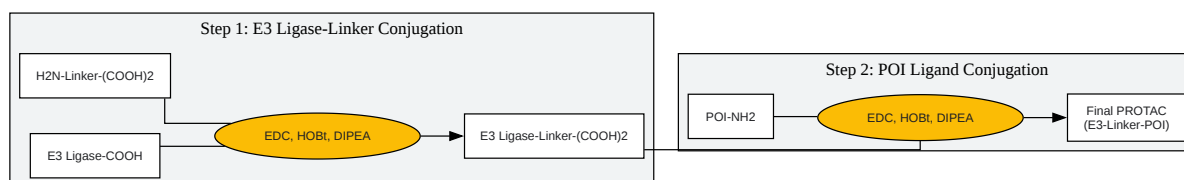
Step 3: Coupling of the Second Ligand

Procedure:

- Use the deprotected intermediate from Step 2 and follow the procedure in Protocol 1, Step 2 to couple the second amine-containing ligand.

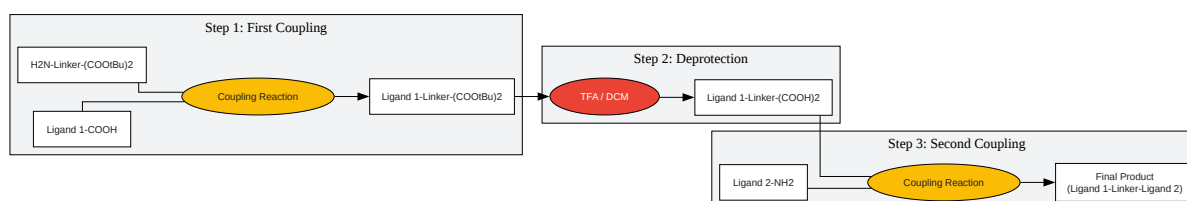
Visualizing the Experimental Workflow

Below are diagrams illustrating the experimental workflows described in the protocols.



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Caption: Workflow for the two-step synthesis of a PROTAC.

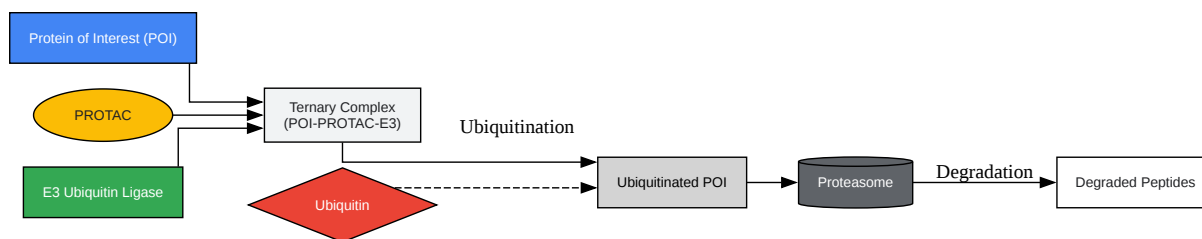


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Caption: Sequential conjugation using a Boc-protected linker.

Signaling Pathway Context

2-Amino-1,3-bis(carboxylethoxy)propane does not have inherent signaling activity. Its role is to facilitate the proximity-induced ubiquitination of a target protein by an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation.



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Caption: Mechanism of action for a PROTAC.

Conclusion

2-Amino-1,3-bis(carboxylethoxy)propane is a valuable tool for researchers in drug development and chemical biology. Its trifunctional nature and hydrophilic properties make it an excellent choice for constructing complex bioconjugates, particularly PROTACs. The protocols provided herein offer a starting point for the synthesis and application of this versatile linker. Researchers should note that reaction conditions may require optimization depending on the specific properties of the ligands being conjugated.

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